molecular formula C13H16ClFN2O B2460790 (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride CAS No. 1787331-47-8

(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

Cat. No.: B2460790
CAS No.: 1787331-47-8
M. Wt: 270.73
InChI Key: WRFABMXJYGEVGY-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom at the 6th position of the isoindolinone ring and a piperidin-3-yl group, making it a valuable molecule for studying various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride typically involves a multi-step process. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines. This reaction proceeds through a domino reaction mechanism, leading to the formation of the isoindoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The fluorine atom and other substituents can be replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the piperidin-3-yl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
  • (S)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

Uniqueness

(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This positional difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications .

Properties

IUPAC Name

6-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O.ClH/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFABMXJYGEVGY-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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